molecular formula C17H13BrF3NO2 B2652776 7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1326888-60-1

7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Cat. No.: B2652776
CAS No.: 1326888-60-1
M. Wt: 400.195
InChI Key: WKLMHWLNJGDROO-UHFFFAOYSA-N
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Description

7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a useful research compound. Its molecular formula is C17H13BrF3NO2 and its molecular weight is 400.195. The purity is usually 95%.
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Scientific Research Applications

Dopaminergic Activity

  • Some derivatives of the benzazepine class, such as 6-chloro-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, have been studied for their dopaminergic activity. These compounds have shown potential as agonists of central and peripheral dopamine receptors, indicating their relevance in neurological research (Pfeiffer et al., 1982).

Synthesis and Structural Analysis

  • The benzoxazepine core is a crucial component in various kinase inhibitors, including mTOR inhibitors. Research has focused on developing scalable synthesis processes for benzoxazepine derivatives, highlighting their significance in medicinal chemistry (Naganathan et al., 2015).
  • Studies have also been conducted on the unit cell dimensions and space group of benzoxazepine compounds, contributing to our understanding of their crystalline structure (Khan, 1968).

CCR5 Antagonism

  • Benzoxazepines have been synthesized for their potential as orally active CCR5 antagonists. These compounds may have applications in treating conditions like HIV (Ikemoto et al., 2005).

Supramolecular Structures

  • Research into tetrahydro-1,4-epoxy-1-benzazepines has revealed the impact of minor changes in peripheral substituents on the patterns of supramolecular aggregation. This is significant for the design of new materials and drugs (Blanco et al., 2008).

Synthesis Methods

  • Methods for synthesizing 2-benzazepines via radical cyclization have been developed, demonstrating the versatility and efficiency of this approach in organic chemistry (Kamimura et al., 2003).

Analysis of Metabolites

  • The metabolism and pharmacokinetics of certain benzodiazepines, like metaclazepam, have been extensively studied, providing insights into their biotransformation in the body (Borchers et al., 1984).

Molecular and Crystal Structure

  • X-ray crystallography has been used to determine the molecular and crystal structures of certain benztriazepin derivatives, contributing to the understanding of their chemical properties (Vlasiuk et al., 2000).

Properties

IUPAC Name

7-bromo-4-[[4-(trifluoromethyl)phenyl]methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrF3NO2/c18-14-5-6-15-12(7-14)9-22(16(23)10-24-15)8-11-1-3-13(4-2-11)17(19,20)21/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLMHWLNJGDROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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